Product packaging for Fmoc-N-Me-D-Met-OH(Cat. No.:)

Fmoc-N-Me-D-Met-OH

Cat. No.: B8099458
M. Wt: 385.5 g/mol
InChI Key: SPYUJXKMEJUAOI-LJQANCHMSA-N
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Description

Significance of N-Methylation in Advanced Peptide Research

N-methylation imparts a range of desirable characteristics to peptides, making it a pivotal strategy in advanced peptide research. One of the most significant benefits is the enhanced resistance to enzymatic degradation. nih.govresearchgate.net The presence of the N-methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide. nih.gov This improved stability is a critical factor in the development of peptide-based drugs. rsc.org

Furthermore, N-methylation can have a profound impact on the conformation of the peptide backbone. The substitution of the amide proton with a methyl group eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. This conformational constraint can lock the peptide into a specific bioactive conformation, potentially leading to increased receptor affinity and selectivity. nih.govrsc.org The enhanced lipophilicity resulting from N-methylation can also improve a peptide's ability to cross cell membranes, thereby increasing its bioavailability. nih.govresearchgate.net These combined effects make N-methylated amino acids valuable components in the design of enzyme inhibitors, receptor antagonists, and agonists. nih.gov

Overview of Fmoc Protecting Group Chemistry in Peptide Synthesis Methodologies

The synthesis of peptides, particularly those containing modified amino acids, is a complex process that requires precise control over chemical reactions. Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for this purpose, and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group plays a central role in this technique. nih.gov The Fmoc group is used to temporarily block the N-terminal amine of an amino acid, preventing it from reacting out of turn during the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.gov

The key advantage of Fmoc chemistry lies in its orthogonality. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.gov This is in contrast to the acid-labile protecting groups used for the side chains of the amino acids, which are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). nih.gov This orthogonality ensures that only the N-terminal Fmoc group is removed at each step, allowing for the controlled, stepwise elongation of the peptide chain. nih.gov The progress of Fmoc removal can also be easily monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct has a strong UV absorbance. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4S B8099458 Fmoc-N-Me-D-Met-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYUJXKMEJUAOI-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc N Me D Met Oh

Strategies for Stereoselective Synthesis of Fmoc-N-Me-D-Met-OH

Maintaining the D-stereochemistry at the alpha-carbon is a critical challenge during the synthesis of this compound. Epimerization can occur under basic conditions often used for N-alkylation. acs.orgchemicalforums.com Therefore, stereoselective synthetic strategies are paramount.

Solid-phase synthesis offers a highly efficient route for preparing Fmoc-N-methylated amino acids by using a resin as a temporary protecting group for the carboxylic acid. nih.govresearchgate.net This approach simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration steps. jacsdirectory.comwalshmedicalmedia.com

A prominent method is the on-resin N-methylation based on the Biron-Kessler method. nih.gov The general workflow involves several key steps:

Anchoring: The starting material, Fmoc-D-Met-OH, is first attached to a solid support, typically 2-chlorotrityl chloride (2-CTC) resin. nih.govpeptide.com

Fmoc Deprotection: The Fmoc group is removed from the anchored amino acid, usually with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). uci.eduwikipedia.org

Amine Protection: The liberated primary amine is then protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This group serves to acidify the N-H proton, making it more susceptible to deprotonation and subsequent methylation. nih.govcsic.es

N-Methylation: The N-H bond of the sulfonamide is deprotonated with a base, and an alkylating agent is introduced to methylate the nitrogen. nih.govcsic.es

o-NBS Deprotection: The o-NBS group is removed to reveal the N-methylated secondary amine.

Re-Fmocylation: The secondary amine is reprotected with an Fmoc group using a reagent like Fmoc-OSu. csic.es

Cleavage: The final product, this compound, is cleaved from the resin under mild acidic conditions that leave side-chain protecting groups intact. nih.govcsic.es

This multi-step, solid-phase approach provides a practical and efficient pathway to various Fmoc-N-methylated amino acids with high purity. nih.gov

Solution-phase synthesis represents a more traditional approach. A common strategy involves the N-methylation of an N-protected amino acid using a strong base and a methylating agent. monash.educdnsciencepub.com For instance, an N-benzyloxycarbonyl (Z) protected amino acid can be selectively N-methylated using sodium hydride and methyl iodide in tetrahydrofuran (B95107) (THF). cdnsciencepub.com This method can yield the desired N-methylated product without esterifying the carboxylic acid, which is a common side reaction. cdnsciencepub.com

However, solution-phase methods can present challenges. The use of strong bases like sodium hydride can increase the risk of racemization, especially if reaction temperatures are not carefully controlled. acs.orgchemicalforums.com Furthermore, purification of the final product from reaction byproducts and excess reagents can be more complex than in solid-phase synthesis. For methionine derivatives specifically, care must be taken to use a limited amount of the alkylating agent to prevent the methylation of the sulfur atom in the side chain, which would form a sulfonium (B1226848) salt. cdnsciencepub.com

Precursor Chemistry and Derivatization Routes for this compound

The primary precursor for the synthesis is typically Fmoc-D-Met-OH . sigmaaldrich.compeptide.com The derivatization route, particularly in the context of solid-phase synthesis, is a sequential process designed to modify the amino acid while it is anchored to a solid support.

The process begins by immobilizing Fmoc-D-Met-OH onto the 2-CTC resin. nih.gov After the initial Fmoc group is removed, the now-free primary amine is derivatized with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.govcsic.es This transforms the amine into a sulfonamide, a crucial step that increases the acidity of the remaining hydrogen on the nitrogen. This increased acidity allows for deprotonation under relatively mild basic conditions, facilitating the subsequent methylation step. Following methylation, the o-NBS group is selectively cleaved, and the N-terminus is reprotected with an Fmoc group to yield the resin-bound target compound, which is then cleaved to give the final product. nih.govcsic.es

StepDescriptionKey ReagentsPurpose
1Anchoring to ResinFmoc-D-Met-OH, 2-CTC Resin, DIEATemporarily protect the carboxylic acid. nih.gov
2Fmoc DeprotectionPiperidine in DMFExpose the primary amine for derivatization. uci.edu
3o-NBS Protectiono-NBS-Cl, BaseActivate the N-H bond for methylation. nih.gov
4N-MethylationDBU, Methylating Agent (e.g., Dimethyl Sulfate)Introduce the methyl group to the nitrogen. nih.gov
5o-NBS DeprotectionMercaptoethanol, BaseRemove the temporary sulfonamide protecting group. csic.es
6Fmoc ReprotectionFmoc-OSuInstall the final Fmoc group on the N-methylated amine. csic.es
7Cleavage from ResinDilute TFA in DCMRelease the final product, this compound. nih.gov

Key Reagents and Reaction Conditions in this compound Synthesis

The success of synthesizing this compound hinges on the careful selection of reagents and the precise control of reaction conditions to ensure high yield and stereochemical purity.

Two of the most common alkylating agents for the N-methylation of amino acids are dimethyl sulfate (B86663) ((CH₃)₂SO₄) and methyl iodide (CH₃I). nih.govcsic.es Both are effective methylating agents, but they have different properties that may influence their selection for a particular synthetic protocol.

Dimethyl sulfate is a potent, high-boiling methylating agent. acs.orgwikipedia.org Its lower volatility compared to methyl iodide can be an advantage in terms of handling for larger-scale reactions. acs.org An efficient N-methylation of amino acid derivatives can be achieved using dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water. acs.orgnih.gov

Methyl iodide is another widely used reagent for N-methylation, often in combination with a base like sodium hydride or silver oxide. monash.educdnsciencepub.com While highly effective, its low boiling point and toxicity require careful handling in a well-ventilated fume hood. acs.orgchemicalforums.com In the synthesis of the methionine derivative, using a controlled amount of methyl iodide is critical to avoid the unwanted side reaction of S-methylation. cdnsciencepub.com

ReagentFormulaKey FeaturesCommon Base Pairings
Dimethyl Sulfate(CH₃)₂SO₄High-boiling liquid, potent methylating agent. acs.orgSodium Hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govnih.gov
Methyl IodideCH₃ILow-boiling liquid, highly reactive, requires careful handling. acs.orgchemicalforums.comSodium Hydride (NaH), Silver Oxide (Ag₂O). monash.educdnsciencepub.com

The 2-chlorotrityl chloride (2-CTC) resin is a cornerstone of the solid-phase synthesis strategy for this compound. nih.govresearchgate.net It serves as an acid-labile solid support that temporarily protects the C-terminal carboxylic acid. walshmedicalmedia.com

The key advantages of using 2-CTC resin include:

Prevention of Racemization: It minimizes the risk of racemization during the coupling of the first amino acid. nih.gov

Steric Hindrance: The bulky trityl group provides steric hindrance that can prevent unwanted side reactions. peptide.com

Mild Cleavage Conditions: The final protected amino acid can be cleaved from the resin using very mild acidic conditions, such as a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.govnih.govresearchgate.net This allows the product to be released while keeping acid-sensitive protecting groups on side chains, and the Fmoc group itself, fully intact. peptide.com

Suppression of DKP formation: Its use can minimize the formation of diketopiperazine, a common side reaction in SPPS. nih.gov

The resin's sensitivity to moisture necessitates the use of anhydrous solvents during the coupling process to ensure high loading efficiency. jacsdirectory.comnih.gov

PropertyDescriptionRelevance to Synthesis
Linker TypeAcid-labile 2-chlorotrityl linker. peptide.comAllows for cleavage under very mild acidic conditions, preserving the Fmoc group. nih.gov
Key AdvantageSuppresses racemization and diketopiperazine formation. nih.govEnsures stereochemical integrity and improves yield of the desired linear product.
Cleavage ConditionTypically 1-2% TFA in DCM. nih.govOrthogonal to the base-labile Fmoc group and many acid-labile side-chain protecting groups. peptide.com
HandlingRequires anhydrous conditions for optimal loading. jacsdirectory.comnih.govMoisture can deactivate the resin, leading to lower yields. nih.gov

Purification and Isolation Techniques for Synthesized this compound

Following the synthesis, a crucial phase is the purification and isolation of this compound to ensure it is free from residual reagents, by-products, and other impurities.

After cleavage from the solid support, the crude product is typically obtained by evaporating the cleavage solution. nih.gov The resulting residue is then subjected to purification. A common technique involves precipitation and washing. The crude material is often triturated with a non-polar solvent, such as cold diethyl ether, to precipitate the desired product while leaving more soluble impurities in the solvent. rsc.org

For Fmoc-amino acids, including Fmoc-Met-OH, a purification step involving washing with a warm solvent like toluene (B28343) has been reported to be effective in removing impurities. The process involves slurrying the crude product in the solvent, followed by filtration and drying under vacuum. ajpamc.com

Further purification, if necessary, can be achieved through chromatographic techniques.

Table 2: Purification and Characterization Overview

TechniquePurposeTypical Conditions/Observations
Precipitation/TriturationInitial purificationUse of cold diethyl ether to precipitate the product.
Solvent WashingRemoval of organic impuritiesSlurrying in a solvent like toluene at elevated temperature (e.g., 50°C), followed by cooling, filtration, and vacuum drying. ajpamc.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Purity analysis and preparative purificationGradient elution with acetonitrile (B52724) and water, both containing a small percentage of TFA. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Identity confirmationConfirmation of the molecular weight of the synthesized compound. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation¹H NMR and ¹³C NMR to confirm the chemical structure. nih.gov

The purity of the final this compound is critical for its successful use in peptide synthesis. High-purity starting materials prevent the formation of deletion or modified peptides during solid-phase peptide synthesis (SPPS). Purity is typically assessed by RP-HPLC, and the identity of the compound is confirmed by LC-MS and NMR spectroscopy. nih.gov

Chromatographic Methods for Purity Assessment of this compound (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for evaluating the purity of this compound during its synthesis and before its use in peptide coupling reactions. High-Performance Liquid Chromatography (HPLC) is a widely employed method for this purpose, offering quantitative analysis of the compound's purity. For instance, Fmoc-N-methyl-L-methionine, the L-isomer of this compound, is typically analyzed by HPLC and is reported to have a purity of ≥ 99% wuxiapptec.com. Similarly, this compound itself is available with reported purities exceeding 95% by HPLC nextpeptide.com.

Thin-Layer Chromatography (TLC) serves as a complementary, rapid, and qualitative technique frequently used to monitor reaction progress and assess the purity of Fmoc-protected amino acids. TLC can help visualize the presence of starting materials, by-products, and the desired product based on their different affinities for the stationary and mobile phases. Mobile phases for TLC often consist of mixtures of organic solvents, sometimes with the addition of acidic components like formic acid to improve separation of acidic compounds like Fmoc-amino acids. Examples of solvent systems used in TLC for related Fmoc-protected compounds include mixtures of organic solvents with acidic additives.

Analytical HPLC is commonly performed using reversed-phase columns, such as C18 columns, with gradients of acetonitrile in water, often containing a small percentage of trifluoroacetic acid (TFA) to ensure good peak shape and separation of related impurities. The detection of Fmoc-protected compounds is typically done by UV absorbance, leveraging the strong chromophore of the Fmoc group, often at wavelengths around 260 nm.

MethodPurposeTypical Stationary PhaseTypical Mobile PhaseDetection Method
HPLCPurity AssessmentReversed-phase (e.g., C18)Acetonitrile/Water (with modifier)UV Absorbance
TLCReaction Monitoring, Purity CheckSilica GelOrganic Solvent Mixtures (with additive)UV, Staining

Spectroscopic Techniques for Structural Elucidation of this compound (e.g., LC-MS)

Spectroscopic methods are crucial for confirming the chemical structure of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of LC with the structural information provided by MS. LC-MS is widely used for the analysis and structural elucidation of synthetic peptides and their building blocks, including Fmoc-protected and N-methylated amino acids.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a common ionization technique used in conjunction with LC-MS for these types of compounds. ESI-MS typically provides protonated molecular ions ([M+H]+) or adduct ions (e.g., [M+Na]+), which can be used to confirm the molecular weight of this compound. For example, ESI-MS has been used to detect the molecular ion of related Fmoc-protected amino acids. Tandem mass spectrometry (MS/MS or MSn) can provide fragmentation patterns that offer more detailed structural information, helping to confirm the sequence and identity of amino acid residues within peptides synthesized using this building block.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is another fundamental technique for the comprehensive structural characterization of this compound. NMR provides detailed information about the connectivity of atoms and the chemical environment of nuclei within the molecule, allowing for unequivocal confirmation of the compound's structure.

Stereochemical Analysis and Enantiomeric Purity Determination of this compound

Chiral HPLC is a primary method for assessing the enantiomeric purity of this compound. This technique utilizes chiral stationary phases that can separate enantiomers based on their differential interactions. Studies on the enantioseparation of Nα-Fmoc proteinogenic amino acids, including methionine derivatives, have been conducted using quinine-based zwitterionic and anion-exchanger type chiral stationary phases under various chromatographic conditions. These studies demonstrate the applicability of chiral chromatography for resolving enantiomers of Fmoc-amino acids.

While specific data for the enantiomeric purity of this compound was not extensively detailed in the search results, related Fmoc-protected amino acids like Fmoc-Met-OH are reported with high enantiomeric purity, often ≥ 99.8%. The control of enantiomeric purity is essential throughout the synthesis of this compound to ensure the synthesis of stereochemically pure peptides.

Other methods, such as Marfey's method, can also be employed for determining the absolute configuration and enantiomeric purity of amino acids, including N-methylated ones, by derivatization with a chiral reagent followed by chromatographic analysis. This method involves hydrolyzing the compound (if part of a peptide), derivatizing the resulting amino acid, and then analyzing the diastereomeric derivatives by LC, often coupled with MS.

Analytical AspectTechniquesKey Information Provided
PurityHPLC, TLCQuantitative/Qualitative purity, impurity profile
Structural ElucidationLC-MS (ESI-MS, MS/MS), NMR (¹H, ¹³C)Molecular weight, fragmentation pattern, atomic connectivity
Stereochemical AnalysisChiral HPLC, Marfey's Method (indirect)Enantiomeric purity, absolute configuration

Conclusion

Fmoc-N-Me-D-Met-OH represents a sophisticated building block in the arsenal (B13267) of peptide chemists. By combining the benefits of N-methylation and D-amino acid incorporation within the robust framework of Fmoc-based solid-phase peptide synthesis, this compound offers a powerful tool for the design and synthesis of novel peptidomimetics with enhanced stability and potentially improved biological activity. While specific published applications of this particular compound are scarce, the well-understood principles of its constituent modifications suggest its significant potential in the development of next-generation peptide therapeutics and research probes. Further research into the specific applications of this compound is warranted to fully explore its utility in advancing peptide science.

Incorporation of Fmoc N Me D Met Oh into Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Fmoc-N-Me-D-Met-OH Integration

Solid-phase peptide synthesis (SPPS) is a widely used technique for assembling peptide chains, and various strategies have been developed to accommodate the incorporation of N-methylated residues. The presence of N-methylamino acids, particularly in high content or in consecutive sequences, can make SPPS challenging researchgate.netnih.gov.

Coupling Reagents and Strategies for N-Methylated Residue Introduction

Efficient coupling of this compound and other N-methylated amino acids in SPPS requires the careful selection of coupling reagents and optimized protocols. Standard coupling conditions may result in low yields and incomplete reactions due to steric hindrance researchgate.netpeptide.com.

Several coupling reagents have been explored for their effectiveness in coupling N-methylated amino acids. Phosphonium- and aminium-type reagents are popular choices in Fmoc/tBu-based SPPS bachem.com. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown promise for these challenging couplings researchgate.netnih.gov. HATU has also been utilized successfully, while HBTU and HCTU are reported to be less effective peptide.com. Other reagents employed include bis(trichloromethyl) carbonate (BTC), benzotriazole-based reagents like HATU and DIC/HOAt, and symmetric anhydride (B1165640) couplings utilizing DCC researchgate.net. BTC has demonstrated superiority in couplings of N-methylated or aromatic amino acids by converting them into highly reactive and sterically unhindered acid chlorides in situ researchgate.netacs.org. Acyl chlorides generated in situ, for example, using trichloroacetonitrile, have also been explored for hindered amide couplings acs.org.

Double or triple couplings are commonly employed to improve yields and mitigate issues arising from incomplete reactions when incorporating N-methylated amino acids researchgate.net. Monitoring coupling completion is crucial, and tests like the bromophenol blue test are used, as ninhydrin (B49086) or HATU may show little to no color change with unprotected N-methyl amino acids peptide.com.

Table 1: Selected Coupling Reagents Used for N-Methylated Amino Acid Incorporation in SPPS

Coupling ReagentTypeNotesSource(s)
PyAOPPhosphoniumPromising for coupling protected N-methylamino acids with N-methylamino acids. researchgate.netnih.gov
PyBOP/HOAtPhosphoniumPromising for coupling protected N-methylamino acids with N-methylamino acids. researchgate.netnih.gov
HATUAminiumUtilized with success. peptide.com
BTCCarbonateShows superiority by forming reactive acid chlorides in situ. researchgate.netacs.org
DIC/HOAtCarbodiimide/AdditiveUsed in various coupling conditions. researchgate.net
PyBroPPhosphoniumEmployed for N-methyl amino acid coupling. peptide.com

Challenges in Coupling Sterically Hindered N-Methylated Amino Acids in SPPS

The primary challenge in coupling sterically hindered N-methylated amino acids like this compound in SPPS is the reduced reactivity of the secondary amine nitrogen during amide bond formation peptide.comacs.orgscielo.org.mx. This can lead to slow and incomplete couplings, resulting in lower yields and the formation of deletion sequences researchgate.net. The difficulty is exacerbated when coupling an amino acid onto a peptide that already contains an N-methylated residue, particularly with bulky side chains such as N(Me)-Val, N(Me)-Ile, and N(Me)-Arg researchgate.net.

Besides incomplete coupling, the incorporation of N-methylated amino acids can lead to several side reactions during SPPS and subsequent cleavage from the resin. These include:

Diketopiperazine (DKP) formation: This side reaction can occur, especially with peptides containing N-methyl residues, where the N-terminal amino group attacks the carbonyl of the adjacent residue, cleaving a cyclic dipeptide from the resin researchgate.net.

Racemization: Coupling of N-methylated amino acids on solid phase can occur with racemized products researchgate.net. The activation of the carboxyl group can lead to the formation of oxazol-5(4H)-one intermediates, which are prone to epimerization mdpi.com.

Fragmentation: Peptides containing N-methyl residues may undergo fragmentation under acidic conditions, mainly due to the lability of N-alkylated amide bonds researchgate.net. Fragmentation can occur between consecutive N-methylamino acids or at the N- or C-terminus researchgate.net.

Loss of N-terminal acetylated N-methylamino acid: This can occur during acidic cleavage from the resin when a peptide contains an acetylated N-methylamino acid at the N-terminal position researchgate.netnih.gov.

Optimizing reaction conditions, including the choice of coupling reagent, reaction time, temperature, and solvent, is crucial to minimize these challenges and improve the efficiency and purity of the synthesized peptides researchgate.net. Microwave-assisted SPPS has also been shown to minimize difficulties associated with hindered, non-standard amino acids by driving difficult couplings quickly and efficiently to completion cem.com.

Solution-Phase Peptide Synthesis Strategies Incorporating this compound

While SPPS is prevalent, solution-phase peptide synthesis also offers strategies for incorporating N-methylated amino acids. Solution-phase methods can be advantageous for the synthesis of shorter peptides or for specific sequences where SPPS proves particularly challenging.

Research has demonstrated the synthesis and characterization of N-alkyl modified peptides by efficient coupling of N-methyl amino acids in solution phase scielo.org.mx. This approach involves the formation of peptide bonds between amino acid derivatives in a homogeneous solution. The choice of coupling reagents and reaction conditions is also critical in solution phase to ensure efficient coupling and minimize side reactions, similar to SPPS scielo.org.mx. Studies have shown that coupling agents effective in SPPS, such as HATU, can also be utilized in solution phase for couplings involving N-methyl amino acids, often yielding better results compared to reagents like DCC scielo.org.mx.

Impact of N Methylation of D Methionine Residues on Peptide Properties

Conformational Dynamics and Structural Perturbations in N-Methylated Peptides

N-methylation can have a profound impact on the conformational dynamics and structure of peptides. The presence of a methyl group on the amide nitrogen reduces the energy barrier for cis-trans isomerization of the peptide bond, potentially favoring the cis conformation which is less common in natural peptides. ub.edu This can lead to the adoption of conformations that would otherwise be less accessible. ub.edu

Influence on Enzymatic Stability and Proteolytic Resistance of Peptides

One of the most well-established effects of N-methylation is the enhancement of enzymatic stability and proteolytic resistance in peptides. mdpi.comnih.govscielo.org.mxresearchgate.netpeptide.comrsc.orgmerckmillipore.com Proteases typically cleave peptide bonds through hydrolysis, and the presence of an N-methyl group on the amide nitrogen hinders the access of proteolytic enzymes to the scissile bond. scielo.org.mxresearchgate.net This steric hindrance and the altered electronic properties of the N-methylated amide bond make it less susceptible to enzymatic hydrolysis. scielo.org.mxresearchgate.net

Incorporating N-methylated residues is a known strategy to increase the half-life of peptide sequences in biological fluids. researchgate.netrsc.org This hydrolysis-hindering effect can extend beyond the immediate N-methylated bond, influencing the stability of adjacent peptide bonds as well. researchgate.net For example, substituting a residue with a protease-insensitive analog like N-methyl-Phe has been shown to improve peptide serum half-life. csic.es This increased stability is particularly valuable for developing peptide-based therapeutics, which are often limited by rapid degradation in vivo. scielo.org.mxrsc.org

Modulation of Peptide Permeability Across Biological Membranes

N-methylation is a widely used strategy to improve the permeability of peptides across biological membranes. nih.govscielo.org.mxpeptide.comrsc.orgmerckmillipore.comprismbiolab.compnas.orgresearchgate.netbiorxiv.orgresearchgate.netbiorxiv.org By replacing an amide N-H group with an N-CH₃ group, N-methylation reduces the number of potential hydrogen bond donors. researchgate.netprismbiolab.com This can decrease the peptide's polarity and increase its lipophilicity, facilitating its passage through the lipid bilayer of cell membranes. researchgate.netscielo.org.mxmerckmillipore.com

Studies on cyclic peptides, in particular, suggest that N-methylation can enhance membrane permeability by allowing or stabilizing intramolecular hydrogen bonding in a membrane-associated state. nih.gov This is consistent with the hypothesis that reducing the number of exposed, solvent-accessible N-H groups through N-methylation can improve membrane permeability. pnas.org The degree of N-methylation can have a significant effect on the cell permeability of peptides. pnas.org This improved permeability contributes to enhanced bioavailability, including oral bioavailability for some peptide macrocycles. nih.govresearchgate.netpeptide.comrsc.orgmerckmillipore.comcsic.espnas.orgresearchgate.netbiorxiv.org

Effects on Peptide Solubility and Aggregation Behavior

N-methylation can influence the solubility and aggregation behavior of peptides. While N-methylation generally increases lipophilicity, it can also increase aqueous solubility by disrupting intermolecular hydrogen bonding that contributes to aggregation. scielo.org.mxmerckmillipore.com By blocking the amide N-H as a hydrogen bond donor, N-methylation can reduce interchain interactions that lead to peptide aggregation. merckmillipore.com

This effect is particularly relevant for peptides prone to aggregation, such as those containing hydrophobic residues or sequences known to form amyloid fibrils. scielo.org.mxnih.govnih.gov Incorporating N-methyl amino acids can help to prevent or reduce the fibrillogenesis of such peptides. scielo.org.mxnih.govnih.gov For instance, N-methylated peptide inhibitors derived from the amyloid-beta peptide sequence have shown the ability to inhibit aggregation. scielo.org.mxnih.gov Similarly, N-methylated peptides designed to target amylin aggregation have demonstrated improved solubility and reduced self-aggregation. nih.gov

Role in Receptor Binding and Selectivity in Peptide Design

N-methylation can play a crucial role in modulating the receptor binding affinity and selectivity of peptides. nih.govpeptide.com By influencing the conformational landscape of a peptide, N-methylation can favor conformations that are better suited for binding to a specific receptor or receptor subtype. prismbiolab.comresearchgate.netresearchgate.net The altered hydrogen bonding pattern and local rigidity introduced by N-methylation can impact how the peptide interacts with the receptor binding site. ub.eduresearchgate.net

While N-methylation can sometimes lead to a loss of activity if it forces the peptide into an unfavorable conformation for binding, it can also increase activity and selectivity by fixing the molecule in a high-affinity structure. prismbiolab.comresearchgate.netacs.org Studies have shown that multiple N-methylation can enhance selectivity towards different receptor subtypes. researchgate.netacs.org This suggests that careful design and placement of N-methylated residues, potentially guided by structural information, can be a powerful tool for optimizing peptide-receptor interactions and achieving desired biological outcomes. pnas.orgresearchgate.netacs.org

Applications of Fmoc N Me D Met Oh in Advanced Peptide Research

Design and Synthesis of Peptidomimetics and Conformationally Constrained Peptides

Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as enhanced metabolic stability and altered conformational flexibility. Fmoc-N-Me-D-Met-OH is a key component in the synthesis of peptidomimetics due to the conformational constraints introduced by the N-methyl group and the D-configuration. N-methylation, a simple modification of a single amino acid or peptide bond, can improve the pharmacokinetic properties of biologically active peptides and lead to analogues with specific biological activities, such as enzyme inhibitors or receptor modulators. researchgate.net N-alkylation, including N-methylation, can promote cis amide geometry and disrupt hydrogen bonding interactions, leading to distinct backbone geometries compared to canonical peptides. nsf.gov

The incorporation of non-proteinogenic amino acids like N-methyl amino acids and D-amino acids is a strategy used to modify the conformational structure of peptides, enhancing their stability against proteases and improving their interaction with membranes. researchgate.net Solid-phase peptide synthesis (SPPS) using Fmoc-based chemistry is a common method for incorporating such modified amino acids. chapman.edu this compound can be incorporated into peptide sequences using SPPS protocols. csic.es The use of N-methyl amino acids, including those with the Fmoc protecting group, is compatible with SPPS and can lead to the rapid and efficient synthesis of N-methyl peptide analogues. acs.org

Development of Modified Peptide Scaffolds for Enhanced Biological Attributes

This compound contributes to the development of modified peptide scaffolds with enhanced biological attributes, primarily by influencing peptide stability, bioavailability, and interactions with biological targets. N-methylation of amino acids within a peptide sequence is a common approach to enhance bioavailability and half-life in vivo. csic.es This modification can also improve cell permeability and enhance interaction with hydrophobic targets. csic.es

The incorporation of non-proteinogenic amino acids like D-amino acids and N-methyl amino acids is a strategy to improve the therapeutic properties of peptides, including enhancing stability against enzymatic degradation. researchgate.net This increased stability is particularly important for peptide-based drugs, which are often susceptible to proteolytic cleavage. researchgate.net

Modified peptide scaffolds can also be used as biomaterials. Branched peptides, for example, exhibit slower degradation rates and greater stiffness, making them suitable for applications in drug delivery and tissue engineering. rsc.org SPPS, compatible with this compound, is a key method for synthesizing such branched peptides. rsc.org

Strategies for Bioconjugation and Chemical Probe Generation with this compound Derivatives

This compound and its derivatives can be utilized in strategies for bioconjugation and the generation of chemical probes. Bioconjugation involves the covalent attachment of molecules, such as peptides, to other biomolecules or synthetic materials. The Fmoc protecting group is widely used in SPPS, allowing for the stepwise assembly of peptides. chapman.edu After synthesis, the Fmoc group is typically removed, and the peptide can be further modified or conjugated.

Chemical probes are valuable tools for studying biological processes, including enzyme activity and protein function. uark.edu Activity-Based Protein Profiling (ABPP), a method combining proteomics and bioconjugation, uses small-molecule probes to selectively bind amino acids in the active sites of enzymes. uark.edu While the search results specifically mention the use of pyrocarbonate probes with Fmoc-Histidine for targeting histidine residues uark.edu, the principle of using modified amino acids within peptides for targeted labeling or conjugation is applicable to this compound.

The methionine side chain in this compound contains a sulfur atom, which can potentially be utilized for chemical modifications or conjugations. For example, photo-crosslinking amino acids, such as photo-methionine, can be incorporated into peptides and proteins to study interactions by forming irreversible covalent bonds upon UV irradiation. iris-biotech.de While this compound is a protected and N-methylated form of D-methionine, the methionine side chain retains its chemical reactivity, allowing for potential functionalization strategies.

Fmoc-protected amino acids with reactive side chains, such as Fmoc-D-Lys(Biotin)-OH, are used for preparing labeled peptides by SPPS. sigmaaldrich.com This suggests that this compound could potentially be modified at its side chain or incorporated into peptides that are subsequently modified for bioconjugation purposes.

Applications in Protein Engineering and Functional Modulation

This compound can play a role in protein engineering and the modulation of protein function, primarily through its incorporation into peptides designed to interact with proteins. Protein engineering involves designing and creating proteins with specific, desired functionalities, often by changing substrate specificity, increasing enzymatic activity, or enhancing stability. acs.org Peptides and peptidomimetics are increasingly used to modulate protein function, particularly in inhibiting protein-protein interactions. thieme-connect.com

The incorporation of non-proteinogenic amino acids and the introduction of conformational constraints in peptides are strategies employed to design molecules that can effectively interact with and modulate protein targets. thieme-connect.comnih.gov By altering the conformation and stability of peptides, this compound can contribute to the development of peptide ligands with improved binding affinity and specificity for target proteins.

For example, conformationally constrained peptides have been designed to target protein interfaces and inhibit protein activation. ruanlab.com The synthesis of such peptides often involves SPPS with Fmoc-protected amino acids. ruanlab.com The unique structural characteristics of this compound can influence the conformation of peptides incorporating it, potentially enabling them to interact with specific protein binding sites or interfaces.

Furthermore, peptides can be used for the covalent modification and modulation of target proteins. thieme-connect.com While direct covalent modification using the methionine side chain of this compound within a peptide is not explicitly detailed, the ability to introduce modified amino acids allows for the design of peptides with specific reactive groups for targeted protein modification.

Role in Medicinal Chemistry Lead Optimization and Drug Discovery (Pre-clinical Aspects)

This compound is relevant to medicinal chemistry, particularly in the lead optimization phase of drug discovery. Medicinal chemistry aims to synthesize compounds or libraries of compounds for identifying and optimizing lead compounds. itmedicalteam.pl Lead optimization involves modifying lead compounds to improve their potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). uniroma1.it

N-methylation is a modification frequently employed in medicinal chemistry to enhance peptide stability and bioavailability, addressing limitations like short half-life. csic.esresearchgate.net By providing a protected and N-methylated amino acid building block, this compound facilitates the synthesis of peptide analogues with potentially improved drug-like properties.

Combinatorial chemistry, which involves synthesizing large libraries of compounds, is a key technique in drug discovery for generating lead compounds and optimizing biological activity. niscpr.res.in this compound can be used as a building block in combinatorial synthesis to create diverse peptide libraries for screening against various biological targets. researchgate.net

The development of peptide-based drugs often involves overcoming challenges related to stability and delivery. Modified amino acids, including N-methyl amino acids, are incorporated to address these limitations. researchgate.net this compound supports the synthesis of such modified peptides, contributing to the development of potential drug candidates in the pre-clinical stage.

This compound has been used in the synthesis of analogues of biologically active peptides, such as neurotensin (B549771) analogs, which are being investigated as potential molecular probes for imaging tumors. chemicalbook.com This demonstrates its direct application in the pre-clinical development of peptide-based agents with diagnostic or therapeutic potential. It has also been used in the synthesis of β-homo-amino acids and disulfide-linked cyclic peptides, as well as in identifying novel inhibitors of enzymes like nicotinamide (B372718) N-methyltransferase (NNMT). chemicalbook.com

Comparative Analysis with Other N Methylated Amino Acid Derivatives

Structural and Synthetic Comparisons with Fmoc-N-Me-L-Methionine and other Fmoc-N-Me-AA-OH Derivatives

The primary structural difference between Fmoc-N-Me-D-Met-OH and Fmoc-N-Me-L-Met-OH lies in their stereochemistry at the alpha-carbon. jpt.com This "handedness" dictates the spatial orientation of the substituents, which in turn influences the conformational preferences of the resulting peptide. creative-peptides.combiopharmaspec.com While the fluorenylmethoxycarbonyl (Fmoc) protecting group and the N-methyl group are common to both, the D-configuration of this compound can induce specific backbone geometries that are less accessible with the naturally occurring L-amino acids. jpt.comrsc.org

The synthesis of Fmoc-N-methylated amino acids, including both D- and L-isomers of methionine, has been a subject of extensive research to improve efficiency and yield. nih.govacs.orgresearchgate.net Several methods have been developed, often involving the protection of the amino acid, followed by methylation, and subsequent attachment of the Fmoc group. One common strategy involves the formation of a 5-oxazolidinone (B12669149) intermediate from the corresponding Fmoc-amino acid, which is then reductively opened to yield the N-methylated product. acs.org Another established method is the Biron-Kessler method, which utilizes a 2-nitrobenzenesulfonyl (o-NBS) protecting group to facilitate N-methylation. nih.gov Solid-phase synthesis approaches have also been developed to provide these building blocks more efficiently. nih.govacs.org

The properties of Fmoc-N-Me-AA-OH derivatives are largely influenced by the nature of the amino acid side chain. For instance, derivatives with bulky side chains can present steric hindrance during peptide coupling, a challenge that is often addressed by using specialized coupling reagents. merckmillipore.com The N-methylation itself introduces a tertiary amide bond into the peptide backbone upon incorporation, which can significantly impact the peptide's conformational flexibility. nih.govrsc.org

Table 1: Comparison of Selected Fmoc-N-Methylated Amino Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )ChiralityKey Feature
This compound C21H23NO4S385.48D-configurationIntroduces a D-amino acid, potentially increasing proteolytic resistance. lifetein.comchempep.com
Fmoc-N-Me-L-Met-OH C21H23NO4S385.48L-configurationThe N-methylated version of the natural amino acid methionine. chemimpex.comsigmaaldrich.comscbt.com
Fmoc-N-Me-L-Phg-OH C24H21NO4387.43L-configurationContains a phenylglycine side chain, offering aromatic interactions. chemimpex.com
Fmoc-N-Me-Leu-OH C22H25NO4367.44L-configurationFeatures a bulky, aliphatic leucine (B10760876) side chain. advancedchemtech.com

This table provides a comparative overview of the selected compounds based on their fundamental chemical properties.

Differential Effects of Stereochemistry (D vs. L) on Peptide Properties and Synthesis

The stereochemistry of an amino acid building block, whether D or L, has profound implications for the properties of the resulting peptide. jpt.com Proteins in most living organisms are exclusively composed of L-amino acids. creative-peptides.combiopharmaspec.com Consequently, peptides containing D-amino acids are often more resistant to degradation by proteases, enzymes that are stereospecific for L-amino acid peptide bonds. biopharmaspec.comlifetein.com This increased stability is a significant advantage in the development of peptide-based therapeutics, as it can lead to a longer in vivo half-life. lifetein.com

From a synthetic standpoint, the coupling of any N-methylated amino acid, regardless of its stereochemistry, can be challenging due to the steric hindrance posed by the N-methyl group. acs.org This often necessitates the use of more potent coupling reagents or longer reaction times to achieve efficient incorporation into the growing peptide chain. merckmillipore.com

Table 2: Impact of D- vs. L-Stereochemistry on Peptide Characteristics

CharacteristicL-Amino Acid IncorporationD-Amino Acid Incorporation
Proteolytic Stability Generally susceptible to degradation by proteases. lifetein.comOften exhibits increased resistance to proteases. biopharmaspec.comlifetein.com
Conformation Promotes the formation of right-handed helices and standard beta-sheets.Can induce beta-turns, left-handed helices, and alter backbone geometry. rsc.org
Biological Recognition Recognized by natural biological systems (e.g., receptors, enzymes). jpt.comMay have altered or novel interactions with biological targets. jpt.com
Synthesis Standard coupling protocols are generally effective (for non-N-methylated).Coupling can be equally challenging as L-isomers when N-methylated.

This table summarizes the general effects of incorporating L- versus D-amino acids on key peptide properties.

Emerging Trends in N-Methylated Amino Acid Chemistry for Peptide Science

The field of N-methylated amino acid chemistry is continually evolving, driven by the need for more effective and versatile tools in peptide science and drug discovery. nih.govnih.govtum.de A major trend is the development of more efficient and scalable synthetic routes to a wider variety of Fmoc-N-Me-AA-OH derivatives, including those with complex and functionally diverse side chains. nih.gov This expansion of the chemical toolbox allows for a more nuanced modulation of peptide properties.

Another significant area of research is the exploration of multiple N-methylations within a single peptide. acs.orgnih.gov Inspired by naturally occurring, highly N-methylated cyclic peptides like cyclosporine, researchers are investigating how patterns of N-methylation can be used to fine-tune peptide conformation, membrane permeability, and oral bioavailability. nih.govnih.govnih.gov This "N-methyl scanning" approach, where different residues in a peptide sequence are systematically replaced with their N-methylated counterparts, is becoming a powerful strategy for optimizing peptide drug candidates. acs.org

Furthermore, there is a growing interest in combining N-methylation with other peptide modifications, such as cyclization and the incorporation of other non-natural amino acids, to create peptides with highly tailored properties. nih.govnih.gov The synergy between N-methylation and D-amino acid incorporation, as exemplified by this compound, is a prime example of this trend, offering a dual strategy to enhance both stability and conformational control. nih.gov Computational methods are also playing an increasingly important role in predicting the conformational effects of N-methylation, guiding the design of novel peptide structures with desired biological activities. rsc.org The continued innovation in this area promises to further unlock the therapeutic potential of peptides. nih.govresearchgate.net

Future Perspectives and Research Directions

Advancements in Synthetic Methodologies for N-Methylated D-Methionine Derivatives

The synthesis of peptides containing N-methylated amino acids, particularly at sterically hindered positions, has historically been a significant challenge, often resulting in low yields and difficult purifications. nih.govresearchgate.net However, recent and ongoing advancements are paving the way for more efficient and accessible synthesis of these valuable compounds.

A significant hurdle in solid-phase peptide synthesis (SPPS) involving N-methylated amino acids is the steric hindrance that impedes coupling efficiency. nih.govcem.com To address this, researchers are exploring novel coupling reagents and techniques. For instance, new benzimidazolium salts like CMBI have been designed and demonstrated to be highly effective in promoting the formation of sterically hindered amide bonds with faster reaction times and reduced racemization. researchgate.net Microwave-assisted SPPS has also emerged as a valuable tool, minimizing difficulties associated with hindered couplings. cem.comspringernature.com Recent developments include optimizing on-resin N-methylation protocols, which can dramatically reduce the synthesis time from hours to under 40 minutes, offering a cost-effective alternative to using pre-synthesized Fmoc-N-methylated amino acid building blocks. acs.org

Looking further ahead, a groundbreaking development is the creation of an immobilized molecular reactor that mimics the function of a ribosome. bioengineer.org This innovative approach facilitates acyl-transfer reactions directly on the solid phase, bypassing the conventional and often inefficient two-phase mechanism of SPPS. bioengineer.org By leveraging proximity-induced acyl transfers, this method dramatically accelerates the coupling of sterically demanding amino acids, representing a major leap forward for the synthesis of complex N-methylated peptides. bioengineer.org Additionally, efforts to develop more sustainable or "green" SPPS protocols, for example by reducing solvent waste through in-situ Fmoc removal, are gaining traction and will likely influence future synthetic strategies. tandfonline.com

Computational Approaches in Predicting N-Methylation Effects on Peptide Conformation and Activity

The introduction of an N-methyl group significantly alters the conformational landscape of a peptide by removing a hydrogen bond donor and introducing steric constraints, which can favor a cis amide bond geometry. nih.govtandfonline.com Predicting these conformational changes and their subsequent impact on biological activity is a key area for computational chemistry.

Molecular dynamics (MD) simulations are increasingly being used to characterize the structural ensembles of N-methylated peptides. rsc.org However, the accuracy of these predictions is highly dependent on the force field used. Recent studies have evaluated various force fields, with some residue-specific force fields like RSFF2 showing promise in accurately replicating experimental structures of N-methylated cyclic peptides, provided the correct amide isomer is known. rsc.org The ongoing optimization of such force fields is crucial for enabling the de novo prediction of N-methylated peptide structures in the near future. rsc.org

Quantum mechanical methods are also employed to investigate the conformational behavior of peptides containing N-methylated residues, helping to understand stabilizing interactions and preferred backbone geometries. researchgate.net For instance, such calculations have been used to study peptides composed entirely of N-methylated alanines. researchgate.net As computational power grows, these methods, in conjunction with experimental techniques like NMR spectroscopy, will become increasingly vital for the rational design of N-methylated peptides with desired structures and functions. byu.edupnas.org Furthermore, the development of artificial intelligence and machine learning models to predict the bioactivity of peptides based on their sequence and modifications is a rapidly advancing field that will undoubtedly accelerate the discovery of novel therapeutic candidates. nih.govnih.govbiorxiv.org

Expansion of Fmoc-N-Me-D-Met-OH Applications in Chemical Biology and Drug Design Platforms

The unique properties conferred by N-methylation make this compound and similar building blocks highly valuable in chemical biology and drug design. N-methylation is a well-established strategy to enhance the "drug-like" properties of peptides, improving their stability against enzymatic degradation and increasing their cell permeability and oral bioavailability. nih.govnih.govresearchgate.net

A key application lies in the "N-methyl scan," where systematic N-methylation of a bioactive peptide helps to elucidate its bioactive conformation and can lead to analogs with improved properties. nih.gov This approach has been successfully used to enhance the selectivity of integrin antagonists and dramatically improve the oral bioavailability of somatostatin (B550006) analogs. nih.govpnas.org The incorporation of N-methylated D-amino acids is also a strategy to induce specific secondary structures, such as β-turns, which are important for mimicking protein epitopes in drug design. researchgate.net

The methionine residue itself offers unique opportunities for chemical biology. While often considered a simple hydrophobic residue, its sulfur-containing side chain can be selectively modified, a process that has been exploited to attach "cargo" to proteins. lbl.govnih.gov The development of chemoselective reactions targeting methionine could expand the toolkit for creating novel peptide-drug conjugates or bioconjugates using N-methylated methionine derivatives. The ability of S-adenosylmethionine (AdoMet), a methionine derivative, to act as a universal methyl donor in nature further highlights the biochemical significance of this amino acid and its potential for inspiring new chemical biology tools. nih.govwikipedia.orguwaterloo.ca

Addressing Challenges in Large-Scale Synthesis and Commercial Availability of N-Methylated Amino Acids

Despite the clear advantages of peptide N-methylation, significant challenges remain, particularly concerning large-scale synthesis and commercial availability, which directly impact cost. The commercial availability of many Fmoc-N-methylated amino acids is limited, and they are often expensive. researchgate.netnih.gov This high cost is a direct consequence of the complexities and lower yields associated with their synthesis. thinkdochemicals.com

The production costs are influenced by several factors, including the price of raw materials, the complexity of the multi-step synthesis, and the need for stringent purification and characterization. thinkdochemicals.compluschem.com The benzotriazole-based coupling reagents commonly used in peptide synthesis, while effective, have poor atom economy and can pose safety risks at an industrial scale due to their explosive properties, adding to the challenges of large-scale production. acs.org

However, the economic landscape can shift based on market demand. The successful commercialization of peptide drugs, such as the HIV fusion inhibitor enfuvirtide, has historically led to an increased availability and significantly lower cost of the constituent Fmoc-amino acid building blocks. rsc.org As more N-methylated peptide therapeutics enter clinical trials and reach the market, a similar trend is anticipated for Fmoc-N-methylated amino acids. nih.gov Federal initiatives aimed at reducing the cost of biomanufacturing key starting materials, including amino acids, could also help drive down prices. fas.org To mitigate the high cost of purchasing these building blocks, many research groups and companies are investing in developing more efficient and scalable in-house synthesis protocols, such as the rapid on-resin methylation methods and the use of reusable resins like 2-chlorotrityl chloride (2-CTC) resin. acs.orgnih.gov

Q & A

Q. What are the critical considerations for synthesizing Fmoc-N-Me-D-Met-OH with high enantiomeric purity?

The synthesis of this compound requires strict control over reaction conditions to minimize racemization. A validated method involves:

  • Amidomethylation : Using Ti-enolates of oxazolidinones with CbzNHCH2OMe/TiCl4 to achieve diastereoselectivity >90% .
  • Protective-group exchange : Replacing N-Cbz with N-Fmoc under alkaline conditions (LiOH/NaOH) to retain stereochemistry .
  • Purification : Employing reverse-phase HPLC (≥98.0% purity) with mobile phases optimized for sulfur-containing analogs to resolve impurities .

Q. How should this compound be stored to maintain stability during peptide synthesis?

  • Temperature : Store at -20°C to -80°C in airtight containers to prevent oxidation of the methionine side chain .
  • Solubility : Pre-dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis; aliquot to limit freeze-thaw cycles .
  • Light exposure : Protect from UV light to prevent Fmoc-group decomposition .

Q. What analytical techniques are recommended for characterizing this compound?

  • HPLC : Use C18 columns with UV detection at 265 nm (Fmoc absorption band) and gradient elution (0.1% TFA in water/acetonitrile) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ = 415.5 Da) using ESI-MS or MALDI-TOF .
  • Optical rotation : Measure specific rotation ([α]D20) to verify enantiomeric integrity (reference values for D-configuration required) .

Advanced Research Questions

Q. How can researchers mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Racemization risks arise during Fmoc deprotection and coupling steps. Mitigation strategies include:

  • Deprotection optimization : Use 20% piperidine in DMF for ≤10 minutes to limit base-induced racemization .
  • Coupling reagents : Pre-activate with HATU/OxymaPure in DMF at 0°C to enhance coupling efficiency while preserving stereochemistry .
  • Real-time monitoring : Employ inline FTIR to track Fmoc removal and adjust reaction kinetics dynamically .

Q. What are the challenges in resolving this compound from its diastereomers, and how can they be addressed?

  • Chromatographic challenges : Sulfur atoms in methionine can cause peak broadening. Use:
    • Ion-pair reagents : Add 0.1% heptafluorobutyric acid (HFBA) to improve resolution .
    • Chiral columns : Utilize polysaccharide-based chiral phases (e.g., Chiralpak IA) for enantiomeric separation .
  • Crystallography : X-ray diffraction of co-crystals with resolving agents (e.g., L-tartaric acid) for absolute configuration confirmation .

Q. How does the N-methylation of D-Met influence peptide conformational stability in hydrophobic environments?

  • Steric effects : N-methylation restricts backbone flexibility, favoring β-turn or helical motifs in membrane-associated peptides.
  • Solubility trade-offs : While methylation enhances lipid bilayer penetration, it may reduce aqueous solubility. Counteract by:
    • Co-solvents : Use 10–30% tert-butanol in water during formulation .
    • PEGylation : Introduce short PEG chains at termini without disrupting chiral centers .

Q. What protocols ensure reproducibility in large-scale synthesis of this compound for in vivo studies?

  • Batch consistency : Standardize amidomethylation reaction times (60–70% yield) and validate via qNMR for purity .
  • Scale-up purification : Replace HPLC with flash chromatography (C18 cartridges) and isocratic elution for cost-effective bulk production .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to establish shelf-life under varying storage conditions .

Methodological Notes

  • Contradictions in evidence : While most sources recommend HPLC for purity analysis, some suggest ion-pair reagents () and others chiral columns (). Researchers should test both methods based on equipment availability.
  • Critical data gaps : Optical rotation values for this compound are not explicitly reported; empirical measurement is advised .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.